

PF-00489791: A Comparative Guide to its Phosphodiesterase Isoform Selectivity

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Compound of Interest

Compound Name: PF-00489791

Cat. No.: B1679666

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **PF-00489791** against various phosphodiesterase (PDE) isoforms. The information presented herein is intended to support research and drug development efforts by offering a clear perspective on the compound's inhibitory potency and specificity.

Selectivity Profile of PF-00489791

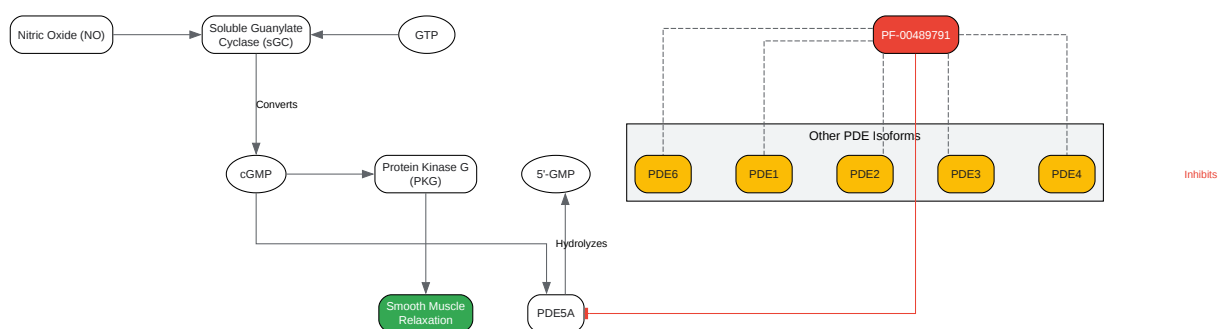
PF-00489791 is a potent and highly selective inhibitor of phosphodiesterase 5A (PDE5A).^[1] Experimental data demonstrates a strong inhibitory activity against PDE5A, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. While extensively described as "highly specific" and "selective" for PDE5A, comprehensive public data detailing the IC₅₀ or K_i values against a full panel of other PDE isoforms remains limited.

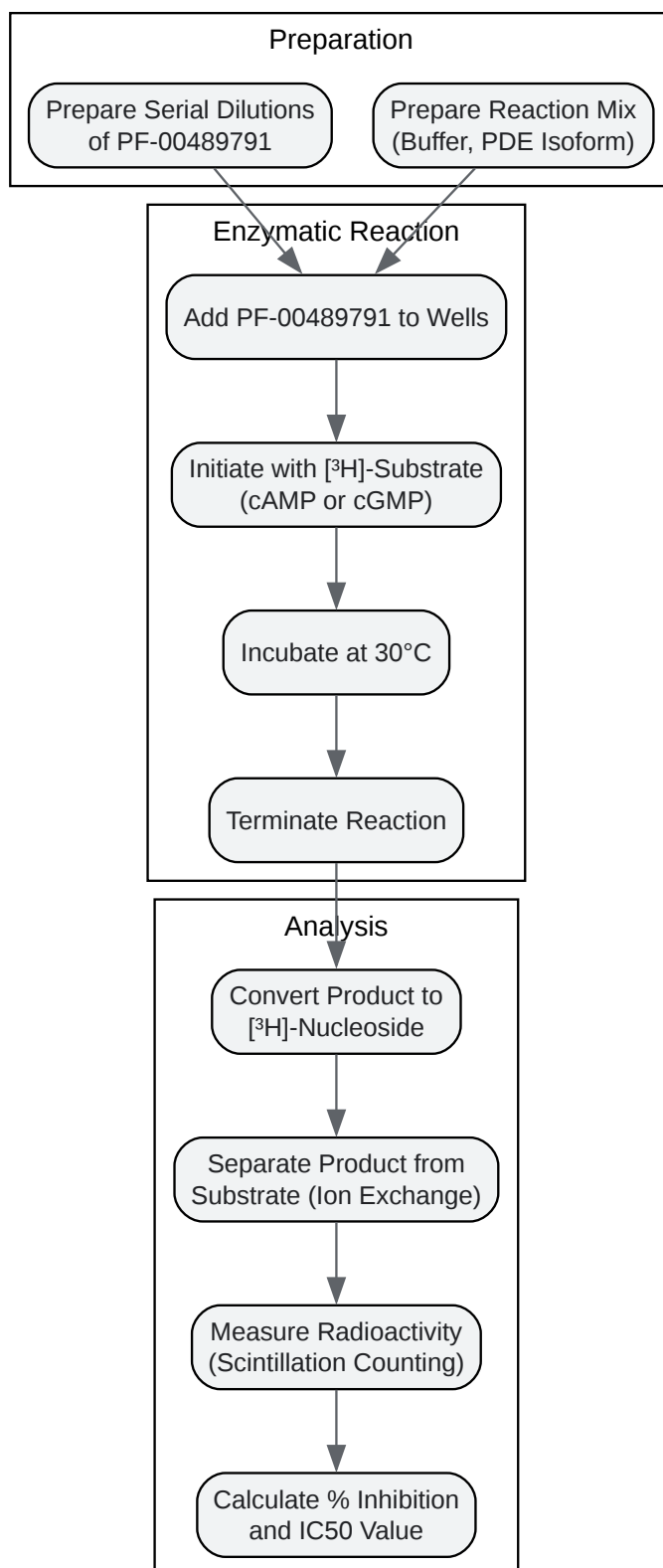
The following table summarizes the known inhibitory activity of **PF-00489791** against PDE5A.

PDE Isoform	IC50 (nM)	Selectivity vs. Other Isoforms
PDE5A	1.5	High
PDE1	Data not publicly available	Lower
PDE2	Data not publicly available	Lower
PDE3	Data not publicly available	Lower
PDE4	Data not publicly available	Lower
PDE6	Data not publicly available	Lower
Other Isoforms	Data not publicly available	Lower

Signaling Pathway and Mechanism of Action

PF-00489791 exerts its therapeutic effects by selectively inhibiting the PDE5A enzyme. PDE5A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5A, **PF-00489791** leads to an accumulation of cGMP, thereby potentiating downstream signaling pathways.





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References

- 1. medchemexpress.com [medchemexpress.com]
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